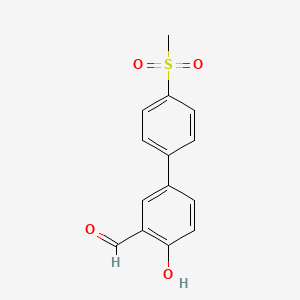

2-Formyl-4-(4-methylsulfonylphenyl)phenol

Description

Phenols, organic compounds featuring a hydroxyl group directly attached to an aromatic ring, are fundamental building blocks in organic chemistry. britannica.com Their reactivity is significantly influenced by the presence of other substituents on the aromatic ring, leading to a vast array of substituted phenols with diverse properties and applications. britannica.com The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic substitution reactions. britannica.com

Sulfones, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, are another important class of organic compounds. The sulfone group is a strong electron-withdrawing group, which can profoundly impact the electronic properties and biological activity of a molecule.

Formyl phenols, also known as hydroxybenzaldehydes, are a subclass of substituted phenols that possess a formyl (-CHO) group in addition to the hydroxyl group. The presence of these two functional groups imparts a unique chemical reactivity to these molecules, making them valuable intermediates in organic synthesis. The formylation of phenols is a key chemical process for introducing a formyl group into a compound. wikipedia.org

The formyl group can participate in a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in various carbon-carbon bond-forming reactions. orgsyn.org Phenols are common substrates for formylation due to the activating nature of the hydroxyl group. wikipedia.org

In the realm of chemical biology, formyl phenols are of interest due to their presence in various natural products and their potential as bioactive molecules. wikipedia.org The formyl group can act as a hydrogen bond acceptor and participate in interactions with biological macromolecules such as proteins and enzymes.

The methylsulfonylphenyl moiety consists of a phenyl ring substituted with a methylsulfonyl (-SO2CH3) group. This functional group is frequently incorporated into the structure of bioactive compounds to modulate their physicochemical and biological properties. The sulfone group is a strong hydrogen bond acceptor and can enhance the solubility and metabolic stability of a drug candidate.

The electron-withdrawing nature of the methylsulfonyl group can influence the electronic distribution within the molecule, which in turn can affect its binding affinity to biological targets. Furthermore, the steric bulk of the methylsulfonylphenyl group can be optimized to achieve selective interactions with a specific receptor or enzyme.

The discovery and development of new drugs often involve the design and synthesis of complex organic molecules. Medicinal chemistry employs a variety of research approaches to identify and optimize lead compounds with therapeutic potential.

A cornerstone of this process is the synthesis of novel compounds and the modification of existing ones to enhance their biological activity. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, as they explore how changes in a molecule's structure affect its biological function. By systematically altering the chemical structure of a lead compound, chemists can optimize properties such as potency, selectivity, and metabolic stability.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(4-methylsulfonylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEROGDHKVWLMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602525 | |

| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893741-31-6 | |

| Record name | 4-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 4 4 Methylsulfonylphenyl Phenol and Its Structural Analogues

Strategies for ortho-Formylation of Phenolic Structures

Vilsmeier-Haack Formylation in Phenolic Aldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgjocpr.com This forms a highly electrophilic chloromethyliminium salt which then attacks the electron-rich aromatic ring. chemistrysteps.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. chemistrysteps.com

The Vilsmeier-Haack reaction is particularly effective for activated aromatic systems. thieme-connect.deslideshare.net For phenols, the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing the formylation primarily to the ortho and para positions. While the reaction can be sluggish under normal conditions, the presence of transition metal ions can enhance the reaction rate and yield. researchgate.net For instance, an efficient synthesis of 2,4-dihydroxybenzaldehyde (B120756) from resorcinol (B1680541) has been achieved with yields of 65-75% using either phosphorus oxychloride/DMF or oxalyl chloride/DMF. lookchem.comsci-hub.se The reaction's efficiency can also be influenced by the reaction conditions, with studies exploring solvent-free approaches and the use of surfactants to improve reaction rates. jocpr.comajrconline.org

Magnesium Chloride-Mediated Formylation of Phenols

A highly regioselective method for the ortho-formylation of phenols involves the use of magnesium chloride (MgCl₂) in combination with a base, typically triethylamine (B128534) (Et₃N), and paraformaldehyde as the formylating agent. mdma.chorgsyn.org This method is noted for its high yields and exclusive ortho-selectivity, making it a valuable tool for the synthesis of salicylaldehydes. orgsyn.orgorgsyn.org

The reaction proceeds through the formation of a magnesium phenoxide salt. mdma.ch This intermediate is believed to coordinate with formaldehyde, facilitating the selective attack at the ortho position. mdma.chsciencemadness.org The reaction generally requires heating under reflux for a few hours. mdma.chorgsyn.org A variety of substituted phenols, including those with alkyl and alkoxy groups, have been successfully formylated using this method with excellent yields. orgsyn.org The procedure is also applicable to large-scale preparations. orgsyn.org For example, a write-up describes the successful ortho-formylation of phenol (B47542) using magnesium methoxide (B1231860) and paraformaldehyde. sciencemadness.org

Other Formylation Approaches for Aromatic Systems

Several other named reactions are available for the formylation of phenols, each with its own advantages and limitations.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide. wikipedia.orgnumberanalytics.combyjus.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.orgnumberanalytics.com The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, leading to the formation of an intermediate that hydrolyzes to the corresponding salicylaldehyde (B1680747). wikipedia.orgbyjus.com While effective for many phenols and other hydroxy-aromatic compounds, the reaction can sometimes result in low yields and lack of high regioselectivity. wikipedia.orgnrochemistry.com

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. ecu.eduwikipedia.org This method is particularly useful for phenols with strongly electron-donating substituents and generally favors ortho-formylation. wikipedia.org The reaction mechanism involves the protonated HMTA acting as the electrophile. wikipedia.org Copper-mediation has been shown to improve the yield and ortho-selectivity of the Duff reaction. researchgate.netresearchgate.netresearchgate.net However, the classical Duff reaction is often inefficient. wikipedia.orguni.edu

The Gattermann reaction offers another route to phenolic aldehydes. collegedunia.comwikipedia.orgyoutube.com The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.org A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂), which is safer to handle. wikipedia.orgthermofisher.com The Gattermann-Koch variant uses carbon monoxide (CO) and HCl but is generally not applicable to phenols due to the insolubility of the copper(I) chloride co-catalyst in the reaction mixture. wikipedia.orgstackexchange.com

Table 1: Comparison of Phenolic Formylation Methods

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ (or similar) | Good for electron-rich aromatics; can be sluggish but can be catalyzed. organic-chemistry.orgresearchgate.net |

| MgCl₂-Mediated | MgCl₂, Et₃N, Paraformaldehyde | High ortho-selectivity and yields. mdma.chorgsyn.org |

| Reimer-Tiemann | CHCl₃, Strong Base | Classic method; generates dichlorocarbene; can have selectivity issues. wikipedia.orgbyjus.com |

| Duff | Hexamethylenetetramine (HMTA), Acid | Favors ortho-formylation for activated phenols; often inefficient. wikipedia.org |

| Gattermann | HCN/HCl (or Zn(CN)₂/HCl), Lewis Acid | Applicable to phenols and their ethers. wikipedia.orgthermofisher.com |

Approaches for Incorporating the 4-Methylsulfonylphenyl Moiety

The introduction of the 4-methylsulfonylphenyl group is another crucial aspect of the synthesis. This can be achieved either by constructing the sulfone functionality on a pre-existing phenolic structure or by coupling a pre-functionalized methylsulfonylphenyl building block.

Synthesis of 4-(Methylsulfonyl)phenol (B50025) Precursors through Oxidation

One common strategy involves the oxidation of a corresponding thioether precursor, such as 4-(methylthio)phenol (B156131). The sulfur atom in the thioether can be selectively oxidized to a sulfone. Various oxidizing agents can be employed for this transformation. researchgate.net

Hydrogen peroxide (H₂O₂) is a green and commonly used oxidant for this purpose. google.com The reaction can be catalyzed by metal compounds. google.com For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with H₂O₂, while niobium carbide promotes oxidation to the sulfone. organic-chemistry.org Titanium-containing zeolites like TS-1 can also be used as catalysts, where the oxidation of the sulfoxide (B87167) to the sulfone is a catalyzed process. rsc.org

Other oxidizing agents include Oxone (potassium peroxymonosulfate), which can efficiently oxidize 4-(methylthio)phenol to 4-(methylsulfonyl)phenol in high yield. chemicalbook.com Sodium periodate (B1199274) has also been used for this transformation, although the reported yield was moderate. A variety of other oxidants such as m-chloroperoxybenzoic acid (m-CPBA), ozone, and potassium permanganate (B83412) are also known to convert thioethers to sulfones. google.commasterorganicchemistry.com

Table 2: Selected Oxidation Methods for Thioether to Sulfone Conversion

| Oxidizing Agent | Catalyst/Conditions | Substrate Example | Product | Yield |

|---|---|---|---|---|

| Oxone | Ethanol/Water, Room Temp | 4-(methylthio)phenol | 4-(methylsulfonyl)phenol | 96% chemicalbook.com |

| Sodium Periodate | Aqueous Methanol, 0°C to Room Temp | 4-(methylthio)phenol | 4-(methylsulfonyl)phenol | 32% |

| Hydrogen Peroxide | Alkali Metal Tungstate | 3-2-(4-(methylthio)phenyl)acetylpyridine | Corresponding sulfone | - google.com |

| Hydrogen Peroxide | Niobium Carbide | General Sulfides | Sulfones | High organic-chemistry.org |

Coupling Reactions Involving Methylsulfonylphenyl Building Blocks

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds between aromatic rings. In the context of synthesizing the target molecule, a Suzuki coupling could be envisioned between a suitably functionalized phenol (e.g., a boronic acid or ester derivative) and a halo-substituted phenyl methyl sulfone, or vice versa. For instance, the synthesis of 4-(4-methylsulfonylphenyl)phenol itself can be achieved through such coupling strategies.

Another approach involves the synthesis of a diaryl ether linkage, followed by other transformations. For example, the synthesis of 4-(4-(methylsulfonyl)phenoxy)phenol has been reported, which involves the demethylation of 4-(4-(methylsulfonyl)phenoxy)-1-methoxybenzene. prepchem.com

The Fischer indole (B1671886) synthesis provides an example where a methylsulfonylphenyl group is carried through a multi-step synthesis. The reaction of p-methylsulfonyl acetophenone (B1666503) with a substituted phenylhydrazine (B124118) can lead to the formation of an indole ring bearing the 4-methylsulfonylphenyl group. nih.gov This indole can then be further functionalized, for example, by a Vilsmeier-Haack formylation to introduce an aldehyde group. nih.gov This highlights how the methylsulfonylphenyl moiety can be incorporated early in a synthetic sequence and tolerated in subsequent chemical transformations. A synthetic route to a celecoxib (B62257) analogue also involves carrying a methylsulfonylphenyl group through several steps, including an oxidation of a methylthiophenyl group to the corresponding sulfone. google.com

Convergent and Divergent Synthetic Pathways to Substituted Formylphenols

The construction of complex substituted formylphenols can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the later stages. In contrast, a divergent synthesis begins with a common intermediate that is elaborated through various reaction pathways to yield a library of structurally related compounds. khanacademy.org

A plausible convergent synthesis for 2-Formyl-4-(4-methylsulfonylphenyl)phenol would involve the initial construction of the biaryl core, 4-(4-methylsulfonylphenyl)phenol, followed by the regioselective introduction of the formyl group at the ortho-position to the hydroxyl group.

Convergent Synthesis Approach:

The key step in this convergent strategy is the formation of the C-C bond between the two phenyl rings. This is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki, Negishi, or Stille couplings. wikipedia.orgthermofisher.comyoutube.comnih.govmdpi.com

Suzuki-Miyaura Coupling: A widely used method involves the reaction of an aryl halide with an arylboronic acid. For the synthesis of the intermediate 4-(4-methylsulfonylphenyl)phenol, one could couple 4-bromophenol (B116583) with 4-methylsulfonylphenylboronic acid. thermofisher.commdpi.com This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base.

Ortho-Formylation: Once the 4-(4-methylsulfonylphenyl)phenol intermediate is obtained, the formyl group must be introduced specifically at the ortho-position to the phenolic hydroxyl. Several methods are available for this transformation:

Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent, typically in an acidic medium like glycerol (B35011) and boric acid or acetic acid. libretexts.org It generally favors ortho-formylation in phenols. libretexts.org

Reimer-Tiemann Reaction: This classic method employs chloroform in a basic solution to generate dichlorocarbene, which then reacts with the phenoxide to introduce the formyl group, primarily at the ortho position. libretexts.org

Magnesium-Mediated Formylation: A highly regioselective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. google.commasterorganicchemistry.comorganicreactions.orgorgsyn.org This method is known for its high yields and excellent selectivity for the ortho-isomer. google.commasterorganicchemistry.comorganicreactions.orgorgsyn.org

Divergent Synthesis Approach:

A divergent strategy for creating a library of substituted formylphenols could start from a common, readily available phenolic aldehyde, such as 5-bromosalicylaldehyde. This intermediate can then undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 5-position, thereby generating a diverse set of 4-substituted-2-formylphenols. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. khanacademy.org

Table 1: Comparison of Ortho-Formylation Methods for Phenols

| Method | Formylating Agent | Catalyst/Reagents | Typical Yields | Selectivity | Reference |

|---|---|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃) | NaOH, water | Moderate | Ortho-selective, but para-isomer can form | libretexts.org |

| Duff Reaction | Hexamethylenetetramine | Acid (e.g., glycerol/boric acid, acetic acid) | Low to Moderate | Primarily ortho-selective | libretexts.org |

| Mg-Mediated | Paraformaldehyde | MgCl₂, Triethylamine, THF | High to Excellent | Exclusively ortho | google.comorganicreactions.org |

| Casnati-Ricca | Ethyl orthoformate | Grignard reagent (e.g., EtMgBr) | Moderate | Exclusively ortho | researchgate.net |

Synthetic Transformations of the Formyl and Hydroxyl Groups in Phenolic Aldehydes

The aldehyde and phenolic hydroxyl groups in compounds like This compound are highly reactive and offer numerous possibilities for further chemical modification.

The formyl group is a versatile handle for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures.

Condensation Reactions: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines). It also reacts with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl acetoacetate, in what is known as the Knoevenagel condensation, to produce α,β-unsaturated products. thermofisher.comresearchgate.netresearchgate.netmychemblog.comrsc.org These reactions are often base-catalyzed. mychemblog.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.net Reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with a carbon group, allowing for the extension of the carbon skeleton. wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.net The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide used. wikipedia.org

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is useful in multi-step syntheses where the alcohol functionality is required. researchgate.net

Table 2: Examples of Aldehyde Derivatization in Substituted Salicylaldehydes

| Reaction Type | Reagents | Product Type | Typical Yields | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, Na₂CO₃, H₂O | 2-Iminochromene derivative | 62-100% | researchgate.net |

| Wittig Reaction | Ph₃P=CHR, BuLi | Alkene | High | wikipedia.orgmasterorganicchemistry.com |

| Schiff Base Formation | Primary Amine (e.g., Ethylenediamine) | Salen Ligand | High | libretexts.org |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | Primary Alcohol | High | researchgate.net |

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily functionalized, most commonly through alkylation or acylation reactions.

Williamson Ether Synthesis: This is a classic method for forming ethers. youtube.comlibretexts.orgkirj.eemasterorganicchemistry.comkhanacademy.orgmasterorganicchemistry.com The phenol is first deprotonated with a base (e.g., sodium hydride, sodium hydroxide) to form the more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide to yield an ether. youtube.comlibretexts.orgkirj.eemasterorganicchemistry.comkhanacademy.orgmasterorganicchemistry.com This reaction is highly efficient for methyl and primary alkyl halides. masterorganicchemistry.com

Esterification: The phenolic hydroxyl group can be acylated to form esters. khanacademy.orgnih.govgoogle.comresearchgate.netrsc.org This is typically achieved by reacting the phenol with an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Direct esterification with a carboxylic acid is also possible but often requires a strong acid catalyst and removal of water to drive the equilibrium. google.com A recent method reports the photoinduced specific acylation of phenolic hydroxyl groups with aldehydes. nih.gov

Table 3: Examples of Phenolic Hydroxyl Functionalization

| Reaction Type | Reagents | Product Type | Typical Yields | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH) | Ether | High | masterorganicchemistry.commasterorganicchemistry.com |

| Esterification (Acylation) | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Ester | High | google.com |

| Photoinduced Acylation | Aldehyde, Ir/NiBr₂ catalysts, Blue Light | Ester | Good to Excellent | nih.gov |

Aromatic Substitution Reactions Involving Formyl Group Departure

Under certain conditions, the formyl group can be displaced from the aromatic ring in a process known as ipso-substitution or deformylation.

Electrophilic Ipso-Substitution: In electron-rich phenolic systems, an incoming electrophile can attack the carbon atom bearing the formyl group (the ipso-position), leading to the displacement of the formyl group. A study has shown that 4-formyl phenols with electron-donating groups in the ortho-position can react with active alkyl halides, resulting in the substitution of the formyl group. kirj.ee This reaction proceeds alongside Williamson ether formation and dearomatization. kirj.ee The ratio of these products depends on the specific substituents, the base used, and other additives. kirj.ee

Oxidative Deformylation: The formyl group can be removed through oxidative processes. For instance, treatment of salicylaldehyde with alkaline hydrogen peroxide (the Dakin reaction) results in the formation of a catechol, with the formyl group being replaced by a hydroxyl group. libretexts.org

Table 4: Examples of Reactions Involving Formyl Group Departure

| Reaction Type | Substrate Example | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ipso-Substitution | 2,6-dimethoxy-4-formylphenol | Benzyl bromide, LiOH | 4-benzyl-2,6-dimethoxyphenol | up to 36% | kirj.ee |

| Dakin Reaction | Salicylaldehyde | H₂O₂, NaOH | Catechol (1,2-dihydroxybenzene) | Varies | libretexts.org |

Mechanistic Investigations of Chemical Transformations Involving 2 Formyl 4 4 Methylsulfonylphenyl Phenol Derivatives

Reaction Mechanism Elucidation for Aromatic Formylation of Phenols

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. wikipedia.org For electron-rich substrates like phenols, this electrophilic aromatic substitution occurs readily. wikipedia.org The synthesis of salicylaldehyde (B1680747) and its derivatives, such as the title compound, can be achieved through several named reactions, each with a distinct mechanism. semanticscholar.org

Key formylation reactions applicable to phenols include the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. semanticscholar.orgwikipedia.org

Reimer-Tiemann Reaction: This method involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution. allen.inwikipedia.org The reaction's principal reactive species is dichlorocarbene (B158193) (:CCl₂), generated from the deprotonation of chloroform by the base, followed by alpha-elimination. wikipedia.orggeeksforgeeks.org The highly nucleophilic phenoxide ion, formed by the deprotonation of phenol, attacks the electrophilic dichlorocarbene. wikipedia.orgnrochemistry.com A series of steps, including hydrolysis, then leads to the formation of the ortho-hydroxy benzaldehyde. wikipedia.org The reaction is generally conducted in a biphasic system due to the immiscibility of chloroform and aqueous hydroxide. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (hexamine or HMTA) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid, followed by hydrolysis. semanticscholar.orgwikipedia.orgchemeurope.com It is particularly effective for electron-rich aromatics such as phenols and generally shows a preference for ortho-formylation. semanticscholar.orgwikipedia.org The mechanism involves the generation of an electrophilic iminium ion from the protonated hexamine. wikipedia.orgchemeurope.com This species then attacks the phenol ring in a process akin to a Mannich reaction. semanticscholar.org A subsequent intramolecular redox reaction raises the benzylic carbon to the oxidation state of an aldehyde, which is liberated upon hydrolysis. wikipedia.orgchemeurope.com Theoretical studies suggest that a hydrogen bond between the phenol and the iminium species governs the regioselectivity, proceeding through a cyclohexa-2,4-dienone intermediate. semanticscholar.orgrsc.orgresearchgate.net

Vilsmeier-Haack Reaction: This reaction formylates electron-rich aromatic compounds using a Vilsmeier reagent, which is a chloroiminium ion. nrochemistry.comnumberanalytics.com The reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). nrochemistry.comorganic-chemistry.org The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent. nrochemistry.com The resulting intermediate is then hydrolyzed during workup to yield the corresponding aldehyde. organic-chemistry.org This reaction is regioselective, with substitution often occurring at the less sterically hindered para position on a simple benzene (B151609) ring. nrochemistry.com The reaction can also be catalyzed by transition metal ions. tandfonline.com

Other Methods: Formylation can also be achieved with reagents like dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). nih.gov This method is effective for the ortho-formylation of electron-rich phenols, a selectivity attributed to the coordination between the phenolic oxygen and the titanium atom. nih.gov

| Reaction | Formylating Agent Source | Key Electrophile | Typical Conditions | Primary Product Selectivity |

|---|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃) | Dichlorocarbene (:CCl₂) | Strong base (e.g., NaOH), heat | Ortho allen.inwikipedia.org |

| Duff | Hexamine (HMTA) | Iminium Ion (CH₂⁺NR₂) | Acid (e.g., TFA, Acetic Acid), heat, hydrolysis | Ortho wikipedia.orgrsc.org |

| Vilsmeier-Haack | DMF/POCl₃ | Chloroiminium Ion (Vilsmeier Reagent) | DMF, POCl₃, then hydrolysis | Para (unless blocked) nrochemistry.com |

| Gross-Cresp | Dichloromethyl methyl ether | Dichloromethyl cation stabilized by Lewis Acid | Lewis Acid (e.g., TiCl₄), inert solvent | Ortho (for phenols) nih.gov |

Mechanistic Studies of Carbon-Carbon Bond Formation in Aryl Coupling Reactions

The formation of the biaryl structure within 2-Formyl-4-(4-methylsulfonylphenyl)phenol involves the creation of a carbon-carbon bond between two aromatic rings. The Suzuki-Miyaura coupling is a cornerstone reaction for this type of transformation. mdpi.com

The mechanism of the Suzuki reaction is a catalytic cycle involving a palladium or nickel catalyst. mdpi.comwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide or pseudohalide to a low-valent metal catalyst, typically Pd(0) or Ni(0), forming an organometallic complex. mdpi.com

Transmetalation: The next step is transmetalation, where an organic group is transferred from an organoboron compound (like a boronic acid) to the metal center of the complex. wikipedia.org This step requires activation of the organoboron species with a base. organic-chemistry.org

Reductive Elimination: Finally, reductive elimination from the organometallic complex yields the new C-C coupled biaryl product and regenerates the active metal catalyst, allowing the cycle to continue. mdpi.com

While aryl halides are common substrates, phenols present a challenge because the hydroxyl group is a poor leaving group. mdpi.com To be used in Suzuki couplings, phenols must first be activated by converting the hydroxyl group into a better leaving group, such as a tosylate, triflate, carbamate, or sulfamate. mdpi.comnih.gov Nickel-catalyzed couplings have proven particularly effective for these phenol-derived electrophiles. nih.govmdpi.com A proposed mechanism for the nickel-catalyzed Suzuki coupling of phenols activated by tosyl fluoride (B91410) suggests that an aryl nickel(II) complex is first reduced to a nickel(0) species by the aryl boronic acid via transmetalation and reductive elimination, which then enters the main catalytic cycle. mdpi.com

Another pathway for forming C-C bonds between phenolic rings is through oxidative coupling. wikipedia.org These reactions are often catalyzed by transition metals like vanadium, iron, or copper and typically proceed through radical intermediates. wikipedia.orgresearchgate.net A plausible mechanism involves the oxidation of a phenol to a phenoxy radical. This radical can then add to a neutral phenol molecule, and subsequent hydrogen atom abstraction and tautomerization lead to the C-C linked biaryl product. wikipedia.org

Understanding Electrophilic Aromatic Substitution Patterns in Substituted Phenols

The arrangement of substituents on the phenolic ring of the title compound is a direct consequence of the principles of electrophilic aromatic substitution. The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring. wikipedia.org

Activating and Directing Effects: The hydroxyl (-OH) group is a powerful activating substituent. libretexts.orgucalgary.ca Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. refinerlink.comquora.com This makes the ring highly nucleophilic and reactive towards electrophiles, directing incoming groups to these positions. testbook.combyjus.com Phenols are so strongly activated that they can undergo reactions like halogenation even without a Lewis acid catalyst and may lead to polysubstitution if conditions are not controlled. ucalgary.catestbook.com

Deactivating Effects: In contrast, the formyl (-CHO) group is an electron-withdrawing and deactivating group. wikipedia.org It pulls electron density from the ring, making it less reactive towards electrophiles and directing incoming substituents to the meta position.

In the case of this compound, the substitution pattern is dictated by the dominant activating effect of the hydroxyl group. The formylation occurs at one of the activated ortho positions. The bulky 4-methylsulfonylphenyl group is found at the para position, which is also activated by the hydroxyl group but is often sterically more accessible than the ortho positions. chemistrysteps.com The presence of a strongly activating group (-OH) facilitates the introduction of other groups onto the ring, while the positions they occupy are determined by the interplay of electronic directing effects and steric hindrance.

Analysis of Rearrangement Pathways in Related Phenolic Systems

In addition to substitution reactions, phenolic compounds can undergo intramolecular rearrangements, which provide important synthetic routes to substituted phenols. Two of the most significant are the Fries and Claisen rearrangements.

Fries Rearrangement: The Fries rearrangement transforms an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid. organic-chemistry.orgbyjus.comjk-sci.com The reaction involves the migration of an acyl group from the phenolic oxygen to either the ortho or para position of the aromatic ring. byjus.com The mechanism is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the ester. byjus.comaakash.ac.in This polarizes the ester bond, leading to the formation of an acylium carbocation. byjus.comjk-sci.com The acylium ion then acts as an electrophile, attacking the electron-rich phenol ring via electrophilic aromatic substitution to form the ortho- or para-hydroxyketone after hydrolysis. organic-chemistry.orgbyjus.com The regioselectivity is often temperature-dependent; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. byjus.compw.live

Claisen Rearrangement: The Claisen rearrangement is a thermal, jk-sci.comjk-sci.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol. slideshare.netorganic-chemistry.orgwikipedia.org The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. wikipedia.orglibretexts.org In this process, a C-C bond forms between the terminal carbon of the allyl group and the ortho carbon of the ring, simultaneous with the cleavage of the ether C-O bond. libretexts.orglibretexts.org This initially forms a non-aromatic cyclohexadienone intermediate, which quickly tautomerizes to the stable aromatic phenol product. libretexts.orglibretexts.org If both ortho positions on the ring are blocked, the allyl group can migrate to the para position, a process that involves a subsequent Cope rearrangement. organic-chemistry.org

Computational and Spectroscopic Characterization in Academic Research of 2 Formyl 4 4 Methylsulfonylphenyl Phenol

Spectroscopic Methods for Structural Elucidation of Complex Phenolic Compounds

Spectroscopic techniques are indispensable in determining the molecular structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive picture of the atomic arrangement and connectivity within 2-Formyl-4-(4-methylsulfonylphenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehydic proton of the formyl group would appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The phenolic hydroxyl proton would likely be observed as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons would resonate in the 6.5-8.0 ppm region, with their splitting patterns revealing their substitution and coupling relationships. The protons of the methylsulfonyl group would give rise to a sharp singlet, typically around 3.0-3.5 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the formyl group is expected to be observed in the highly deshielded region of 190-200 ppm. The carbons of the two phenyl rings would appear in the aromatic region (110-160 ppm), with the carbon bearing the hydroxyl group and the carbons of the sulfonyl-substituted ring showing distinct chemical shifts. The methyl carbon of the sulfonyl group would resonate in the upfield region, typically around 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl Proton | 9.5 - 10.5 | - |

| Phenolic Hydroxyl Proton | Variable (broad) | - |

| Aromatic Protons | 6.5 - 8.0 | - |

| Methyl Protons (Sulfonyl) | 3.0 - 3.5 | - |

| Formyl Carbon | - | 190 - 200 |

| Aromatic Carbons | - | 110 - 160 |

| Methyl Carbon (Sulfonyl) | - | 40 - 45 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the formyl group would give rise to a strong, sharp peak around 1650-1700 cm⁻¹. The presence of the sulfonyl group would be confirmed by two strong stretching bands, typically appearing around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric) for the S=O bonds. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol (B47542) would likely be found in the 1260-1180 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Formyl | C=O Stretch | 1650 - 1700 (strong, sharp) |

| Sulfonyl | S=O Asymmetric Stretch | 1350 - 1300 (strong) |

| Sulfonyl | S=O Symmetric Stretch | 1160 - 1140 (strong) |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Phenol | C-O Stretch | 1260 - 1180 |

Note: These values are based on established IR correlation charts and data from similar phenolic and sulfonyl-containing compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) would be employed.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would likely involve characteristic losses of functional groups. For instance, the loss of the formyl group (CHO, 29 Da) or the methyl group from the sulfonyl moiety (CH₃, 15 Da) would be expected. Cleavage of the C-S bond could lead to fragments corresponding to the phenylsulfinate or the formyl-phenol cation. The fragmentation of the biphenyl (B1667301) linkage is also a probable pathway. Analysis of these fragment ions allows for the piecing together of the molecular structure. In some cases, rearrangement reactions can occur in the mass spectrometer, leading to the formation of stable ions like dibenzofuran (B1670420) cations, which can provide further structural clues. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. For this compound, a single-crystal X-ray diffraction study would elucidate its solid-state conformation.

The crystal structure would likely be stabilized by intermolecular hydrogen bonding involving the phenolic hydroxyl group and the oxygen atoms of the sulfonyl and/or formyl groups. researchgate.net Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing. nih.gov The dihedral angle between the two phenyl rings of the biphenyl core is a key structural parameter that would be determined with high precision. In related biphenyl sulfone structures, this angle can vary significantly depending on the steric and electronic effects of the substituents. st-andrews.ac.uk The planarity of the formyl-phenol moiety and the geometry around the sulfur atom of the sulfonyl group would also be accurately determined.

Table 3: Expected X-ray Crystallographic Parameters for Biphenyl Sulfone Derivatives

| Parameter | Typical Range |

| S=O Bond Length | 1.39 - 1.46 Å |

| S-C Bond Length | 1.74 - 1.79 Å |

| C-S-C Bond Angle | 101 - 107° |

| O-S-O Bond Angle | 117 - 121° |

Source: Data derived from studies on various sulfone compounds. st-andrews.ac.uk

Advanced Computational Chemistry Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an electronic level, providing insights that complement experimental data.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein target. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction.

For this compound, molecular docking studies could be performed to investigate its potential to bind to various biological targets. Given its structural motifs, potential targets could include enzymes such as cyclooxygenases (COX), as other biphenyl compounds have shown affinity for these enzymes. iucr.org The presence of the sulfonyl group might also suggest interactions with enzymes like DNA gyrase or dihydropteroate (B1496061) synthase, which are targets for some sulfonamide drugs. nist.govnih.gov The phenolic hydroxyl and formyl groups can act as hydrogen bond donors and acceptors, respectively, which are crucial for specific interactions within a protein's binding pocket.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules like this compound. These computational methods allow researchers to predict and understand various molecular characteristics from first principles.

DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic structure. researchgate.netresearchgate.net For phenolic compounds, DFT methods such as B3LYP are commonly used to calculate parameters that provide insight into the molecule's reactivity and stability. researchgate.netresearchgate.netscispace.com Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity.

Theoretical calculations of electronic spectra, using methods like Time-Dependent DFT (TD-DFT), can predict the UV-Visible absorption wavelengths (λmax), which can then be compared with experimental data to validate the computational model. scispace.com The results of these calculations, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule's structure. researchgate.netscispace.com

Table 1: Examples of Electronic Properties Calculated via DFT for Phenolic Compounds

| Calculated Property | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. |

| Ionization Potential (IP) | The energy required to remove an electron. jocpr.com |

| Electron Affinity (EA) | The energy released when an electron is added. wisdomlib.org |

These theoretical studies are often performed in conjunction with experimental techniques like X-ray diffraction to compare and refine the results. researchgate.net The combination of computational and experimental data provides a comprehensive understanding of the molecule's electronic characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide crucial insights into its conformational flexibility and its potential interactions with biological targets like proteins.

Conformational Analysis: A molecule's biological activity is often dependent on its three-dimensional shape or conformation. MD simulations can explore the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. These simulations model the molecule's dynamic behavior in a solvent, providing a more realistic representation than static models. nih.govchemrxiv.org By tracking the trajectories of atoms over a set period, researchers can analyze fluctuations in bond lengths, angles, and dihedral angles to understand the molecule's flexibility. This is particularly important for understanding how the molecule might adapt its shape upon binding to a receptor. chemrxiv.org

Ligand-Protein Interactions: In the context of medicinal chemistry, understanding how a small molecule (ligand) like this compound binds to a target protein is essential. MD simulations are used to model the process of a ligand binding to a protein's active site, revealing the key intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The simulation can elucidate the dynamic nature of the ligand-protein complex, which is often missed by more rigid docking methods. dntb.gov.ua For example, MD can show how the protein conformation changes to accommodate the ligand and how water molecules might mediate the interaction. nih.gov These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity between the ligand and the protein. This information is invaluable for the rational design of more potent and selective drug candidates.

Table 2: Key Insights from MD Simulations for Ligand-Protein Studies

| Aspect of Study | Information Gained from MD Simulation |

| Binding Pose Stability | Assesses the stability of the ligand's orientation within the protein's binding site over time. |

| Intermolecular Interactions | Identifies specific amino acid residues involved in hydrogen bonding and other key interactions with the ligand. dntb.gov.ua |

| Conformational Changes | Reveals ligand-induced changes in the protein's structure and the flexibility of the ligand itself. nih.govchemrxiv.org |

| Binding Free Energy | Provides a quantitative prediction of the binding affinity. |

| Role of Solvent | Elucidates the role of water molecules in mediating or disrupting the ligand-protein interaction. |

By combining MD simulations with experimental data, a detailed picture of the molecular recognition process can be achieved, guiding further optimization of the compound's structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comfrontiersin.org For a compound like this compound, QSAR models can be developed to predict its activity, for example, as an enzyme inhibitor or antioxidant, based on its physicochemical properties. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. The process involves several steps:

Data Set Collection: A set of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. frontiersin.orgnih.gov

Descriptor Calculation: For each molecule in the set, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic: e.g., ionization potential, electron affinity, atomic charges. jocpr.comresearchgate.net

Hydrophobic: e.g., the logarithm of the partition coefficient (logP). researchgate.netnih.gov

Steric/Topological: e.g., molecular refractivity (CMR), connectivity indices, shape indices. nih.govresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds not used in the model development. researchgate.net

For phenolic compounds, QSAR studies have successfully modeled antioxidant activity by correlating it with descriptors like bond dissociation enthalpy (BDE) and ionization potential (IP). jocpr.comresearchgate.net A typical QSAR equation might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... where pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Table 3: Common Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Ionization Potential (IP) | Ease of electron removal (related to antioxidant mechanism). jocpr.comresearchgate.net |

| Electronic | Heat of Formation (Hf) | Enthalpy change when the compound is formed from its elements. nih.gov |

| Hydrophobic | LogP | Lipophilicity, affecting membrane permeability. researchgate.net |

| Steric | Molecular Refractivity (CMR) | Molar volume and polarizability of the molecule. nih.gov |

| Topological | Kier Shape Indices (κ) | Molecular shape and branching. researchgate.net |

A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com

Topological Analysis of Intermolecular Interactions in Crystalline Structures

The study of intermolecular interactions within the crystalline structure of a compound is crucial for understanding its solid-state properties, such as stability, solubility, and polymorphism. Topological analysis, often performed on electron density derived from high-resolution X-ray diffraction data or quantum chemical calculations, provides a quantitative description of these interactions.

For an organic molecule like this compound, the crystal packing is governed by a network of non-covalent interactions. These can include classical hydrogen bonds (e.g., O-H···O), weaker hydrogen bonds (e.g., C-H···O), and other van der Waals forces. researchgate.netnih.gov

The theory of "Atoms in Molecules" (AIM) is a common method for topological analysis. In AIM, the electron density (ρ) and its Laplacian (∇²ρ) are analyzed at bond critical points (BCPs) between interacting atoms. The properties at these BCPs characterize the nature and strength of the interaction.

Electron Density (ρ(r)) : A higher value at the BCP indicates a stronger interaction.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), which include hydrogen bonds and van der Waals forces.

In the crystalline structure of a related sulfonamide-Schiff base, topological analysis was used to characterize the various intermolecular contacts. nih.gov For this compound, such an analysis would likely reveal strong intramolecular O-H···O hydrogen bonding between the phenolic hydroxyl group and the formyl oxygen. researchgate.net Furthermore, intermolecular interactions involving the sulfonyl group (acting as a hydrogen bond acceptor) and the aromatic rings (participating in π-π stacking) would be expected to play a significant role in the three-dimensional crystal lattice.

Table 4: Typical Intermolecular Interactions Analyzed in Crystalline Phenols

| Interaction Type | Donor/Acceptor Groups | Typical Role in Crystal Packing |

| Strong Hydrogen Bond | O-H ··· O=C | Forms primary structural motifs like dimers or chains. |

| Weak Hydrogen Bond | C-H ··· O=S | Contributes to the stability of the 3D network. |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | Orients molecules in parallel or offset arrangements. |

| van der Waals Forces | All atoms | General, non-directional attractive forces contributing to packing efficiency. researchgate.net |

By quantifying the strength and nature of these diverse interactions, topological analysis provides a deep understanding of the forces that dictate the crystal architecture, which is essential information in materials science and pharmaceutical development.

Investigation of Biological Interactions and Structure Activity Relationships Sar of 2 Formyl 4 4 Methylsulfonylphenyl Phenol Analogues

Modulation of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov The discovery of two major isoforms, COX-1 and COX-2, spurred the development of selective inhibitors. nih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and upregulated during inflammation. nih.govnih.gov Selective inhibition of COX-2 is therefore a key strategy to develop anti-inflammatory agents with fewer gastric side effects. nih.govnih.gov Analogues of 2-Formyl-4-(4-methylsulfonylphenyl)phenol have been extensively studied as part of this effort. nih.govnih.gov

Research into derivatives of 4-methylsulfonylphenyl has led to the synthesis of compounds with significant and preferential inhibition of the COX-2 isoenzyme over COX-1. nih.gov A series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives demonstrated notable selectivity for COX-2 when compared to reference drugs like indomethacin (B1671933) and celecoxib (B62257). nih.gov Similarly, another study focusing on novel 4-methylsulfonylphenyl derivatives reported clear preferential COX-2 inhibition. nih.gov For instance, specific compounds in this series, designated as 4, 6b, and 6e, exhibited high COX-2 selectivity indices of 124, 131, and 119, respectively. nih.gov Further modifications, such as the development of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, were also undertaken to evaluate their in vitro COX-1/COX-2 inhibitory profiles. nih.gov

The measurement of differential inhibition can be influenced by various experimental factors, including the source of the enzymes (human or animal), the type of cell system used, and the enzyme preparation method. nih.gov

Table 1: COX-2 Selectivity of 4-Methylsulfonylphenyl Derivatives

| Compound | COX-2 Selectivity Index | Source |

|---|---|---|

| Derivative 4 | 124 | nih.gov |

| Derivative 6b | 131 | nih.gov |

| Derivative 6e | 119 | nih.gov |

| Indole Derivatives (7a-k, 8a-c, 9a-c) | Good selectivity towards COX-2 | nih.gov |

| Imidazo[1,2-a]pyridine (B132010) Derivatives | Evaluated for COX-1/COX-2 inhibition | nih.gov |

The structure-activity relationship (SAR) is crucial for designing potent and selective COX-2 inhibitors. The presence of a methylsulfonyl (SO2CH3) pharmacophore at the para-position of a phenyl ring is a key feature for COX-2 selectivity. nih.gov

Several SAR studies have elucidated the structural requirements for optimal activity:

Substituents on Phenyl Rings: For a series of 2,4,5-triarylimidazoles containing the SO2CH3 group, the nature of the substituent on the C-2 phenyl ring significantly influenced COX-2 selectivity, with the observed order of preference being OH > F > OMe > H, Me > NHCOMe > Cl. nih.govbrieflands.com In another series of substituted-(2H-benzo[3,4-d]1,3-dioxolan-5-yl))-1-(methylsulfonyl)benzene compounds, substitution at the 3-position of the aryl group was found to optimize both potency and selectivity for COX-2, whereas substitution at the 4-position diminished this activity. drugbank.comresearchgate.net

Core Scaffold and Spacer Groups: The central heterocyclic ring and the groups connecting different parts of the molecule are vital. In one study, replacing a Mannich base group with a phenylamino (B1219803) group on an imidazo[1,2-a]pyridine core was investigated to understand its effect on COX inhibition. nih.gov In other series, connecting cycloalkyl or aryl groups to a central benzo-1,3-dioxolane template with spacer groups like methylene (B1212753) (-CH2-) or carbonyl (-CO-) resulted in potent and selective COX-2 inhibitors. drugbank.comresearchgate.net

Geometry: For chalcone (B49325) derivatives, the geometry of the propenone scaffold was found to be critical, with Z isomers appearing to be more potent and selective inhibitors of the COX-2 isozyme. nih.gov

The selective inhibition of COX-2 by these derivatives is rooted in their specific molecular interactions within the enzyme's active site. The COX-2 active site features a larger, more accommodating side pocket compared to COX-1, which can be exploited by appropriately designed ligands. nih.gov The methylsulfonyl (SO2CH3) group, a hallmark of many selective inhibitors, is designed to fit into this secondary pocket. nih.gov

Molecular modeling and X-ray crystallography have provided detailed insights into these binding interactions:

Key Amino Acid Interactions: The binding of selective inhibitors often involves hydrogen bonding with key residues. The pharmacophore group of COX-2 inhibitors can form hydrogen bonds with essential amino acids within the secondary pocket, which is fundamental to their selective action. nih.gov For many inhibitors, interactions with Arg-120 and Tyr-355 at the base of the active site are crucial. nih.govnih.gov The hydroxyl group of Tyr-355, in particular, can form polar interactions with the ligand. nih.gov

Binding Conformation: Molecular docking studies of a 2-(4-(methylsulfonyl)phenyl) indole derivative (compound 4b) within the COX-2 active site revealed specific 2D and 3D binding modes. researchgate.net Similarly, modeling of other indole derivatives (compounds 7b, 7h, and 7i) into the COX-2 active site helped to correlate their structural features with their observed inhibitory activity. nih.gov The binding of these ligands can displace key residues like Arg-120 from their usual positions. nih.gov

Hydrophobic Interactions: In addition to specific hydrogen bonds, van der Waals contacts and hydrophobic interactions play a significant role. For instance, the α-methyl group of some inhibitors fits into a hydrophobic pocket lined by residues such as Ala-527, Ser-530, and Leu-531, reinforcing the binding complex. nih.gov

Exploration of Antimicrobial Activities

In addition to their anti-inflammatory properties, there is growing interest in developing agents that possess dual antimicrobial and anti-inflammatory activities to treat infections that are accompanied by inflammation. nih.gov Phenolic compounds are known for their antimicrobial properties, and analogues of this compound have been investigated in this context. nih.govnih.gov

Several series of 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized and evaluated for their antibacterial effects. nih.gov These studies have identified compounds with significant potency against a range of both Gram-positive and Gram-negative bacteria. nih.gov

Potent Activity: Compound 7g, an indole derivative, was identified as the most potent antibacterial candidate against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov

Moderate Activity: Other derivatives, such as the hydrazones 7c, 7e, 7f, 7h, and 7j, showed moderate antibacterial activity against Gram-negative A. baumannii. nih.gov

Activity of Related Structures: Studies on other related phenolic structures, such as norephedrine-based Schiff bases, have also shown antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. nih.gov

Table 2: Antibacterial Spectrum of 2-(4-Methylsulfonylphenyl) Indole Derivatives

| Compound/Derivative Series | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| Compound 7g | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Most Potent | nih.gov |

| Hydrazones (7c, 7e, 7f, 7h, 7j) | A. baumannii (Gram-negative) | Moderate | nih.gov |

The investigation of the antifungal properties of phenolic compounds is an active area of research, though there are fewer studies compared to those on antibacterial activity. nih.gov While the primary focus for many this compound analogues has been on their anti-inflammatory and antibacterial effects, the broader class of phenolic compounds is known to possess antifungal potential. nih.govnih.gov

Studies on related phenolic structures provide a basis for exploring this potential:

General Phenolic Compounds: Phenolic and polyphenolic compounds extracted from various plant sources have demonstrated antifungal activity against human and animal pathogens. nih.gov

Specific Phenol (B47542) Derivatives: A study on 2-allylphenol (B1664045) derivatives showed that they were effective against the fungus Botrytis cinerea. mdpi.com Structural modifications, such as replacing the hydroxyl group with a methoxy (B1213986) group, significantly increased the antifungal activity. mdpi.com Another investigation found that the compound phenol, 2,4-bis(1,1-dimethylethyl) showed antifungal effects against Pithomyces atro-olivaceous. nih.gov

While direct and extensive data on the antifungal activity of this compound analogues is not prominent in the reviewed literature, the established antifungal properties of related phenolic structures suggest that this is a viable area for future investigation. nih.govmdpi.com

Mechanistic Research into Antimicrobial Action Pathways

The antimicrobial potential of analogues derived from the this compound scaffold is a significant area of investigation. Research into related structures, such as 2-(4-methylsulfonylphenyl) indole derivatives, has provided insights into possible mechanisms of action. nih.gov The core structure's electronic and steric properties, when incorporated into larger heterocyclic systems, appear crucial for antimicrobial efficacy.

The introduction of different substituents and functional groups allows for the modulation of activity. For instance, studies on 4-hydroxy-2-quinolone analogues have demonstrated that the type of substituent on the benzo-fused ring and the length of alkyl chains can dramatically impact antibacterial and antifungal properties. nih.gov This suggests that for analogues of this compound, modifications to the phenolic ring or transformations of the formyl group could be key to enhancing antimicrobial potency. One proposed mechanism is the interaction with bacterial cell membranes or the inhibition of essential microbial enzymes. nih.gov

Specifically, the synthesis of hydrazone derivatives from related indole structures has yielded compounds with high antibacterial activity against a range of pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. nih.gov Compound 7g from a study on indole derivatives was identified as a particularly potent antibacterial agent. nih.gov The hydrazone linkage likely plays a crucial role in the molecule's ability to interact with biological targets within the bacteria. Similarly, oxime derivatives have shown moderate activity against Gram-negative bacteria. nih.gov

The structure-activity relationship (SAR) studies indicate that the 4-methylsulfonylphenyl group is a key pharmacophore that contributes to the biological activity, a feature also prominent in selective COX-2 inhibitors. The combination of this sulfonyl moiety with other heterocyclic systems like indoles or quinolones appears to be a promising strategy for developing novel antimicrobial agents. nih.govnih.gov

Interactions with Other Biological Targets and Pathways

Investigations into Anti-inflammatory Mechanisms Beyond COX Inhibition (e.g., 5-Lipoxygenase)

While the 4-methylsulfonylphenyl moiety is a hallmark of many selective COX-2 inhibitors, research has expanded to investigate other anti-inflammatory pathways for analogues of this compound. nih.gov A key area of this research is the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are potent mediators of inflammation. nih.gov Dual inhibition of both COX and 5-LOX pathways is considered a promising therapeutic strategy to enhance anti-inflammatory effects and potentially reduce the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Analogues incorporating pyrazole (B372694) and pyrazoline rings have been a focus of this research. Studies on a series of pyrazoline derivatives have identified compounds with significant 5-LOX inhibitory activity. mdpi.com For example, one particular pyrazoline derivative, compound 2g in its study series, was found to be the most potent lipoxygenase inhibitor with an IC₅₀ value of 80 µM. mdpi.com These findings suggest that the core phenolic structure, when used as a building block for more complex heterocyclic systems like pyrazolines, can yield compounds that target inflammatory pathways beyond COX. The mechanism of inhibition is thought to be competitive, where the compound competes with the natural substrate, arachidonic acid, for the active site of the 5-LOX enzyme. mdpi.com

The following table summarizes the lipoxygenase inhibitory activity of selected pyrazoline analogues.

| Compound | % LOX Inhibition (at 100 µM) |

| Analogue 1 | 13% |

| Analogue 2 | 60% |

| Analogue 2g (study lead) | IC₅₀ = 80 µM |

This table is illustrative of findings from research on pyrazoline derivatives and their lipoxygenase inhibitory activity. mdpi.com

Inhibition of Oncogenic Tyrosine Kinases (e.g., bcr/abl) by Analogues

The inhibition of oncogenic tyrosine kinases is a cornerstone of modern cancer therapy. The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in most cases of chronic myeloid leukemia (CML). mdpi.com The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of Bcr-Abl has revolutionized CML treatment. nih.govfrontiersin.org

While not direct analogues, the structural motifs present in this compound, such as the phenyl and methylsulfonylphenyl groups, are found in many established TKIs. For example, nilotinib, a second-generation TKI, features a trifluoromethyl group on a phenyl ring and demonstrates greater potency than imatinib (B729) due to additional interactions within the kinase's binding site. mdpi.com Dasatinib, another second-generation TKI, is capable of binding to both the active and inactive conformations of the Abl kinase domain. mdpi.comnih.gov

The principles learned from existing TKIs can guide the design of new analogues based on the this compound scaffold. Virtual screening and pharmacophore modeling are powerful tools to identify novel compounds that could potentially inhibit Bcr-Abl. frontiersin.org The goal is to design molecules that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, thereby blocking its activity and downstream signaling pathways that lead to cell proliferation and survival. mdpi.comnih.gov The methylsulfonylphenyl group, in particular, can be exploited for its ability to form specific interactions within the target protein.

Acetylcholinesterase (AChE) Inhibitory Activity of Related Pyrazoline Derivatives

Derivatives of the this compound scaffold, particularly those incorporating a pyrazoline ring system, have been investigated for their ability to inhibit acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Several studies have synthesized series of pyrazoline derivatives and evaluated their AChE inhibitory potential. In one such study, a compound, 2l (1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline), emerged as a highly potent and selective AChE inhibitor with an IC₅₀ value of 0.040 µM, which is comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.021 µM). nih.gov Molecular docking studies revealed that the nitro group on the phenyl ring of this compound was able to form crucial hydrogen bonds and a salt bridge within the active site of AChE, contributing to its high affinity. nih.gov

Other research has identified different pyrazoline-based compounds as effective AChE inhibitors, with some exhibiting potency in the nanomolar range. researchgate.netnih.gov The structure-activity relationship of these compounds often highlights the importance of the substituents on the various phenyl rings of the pyrazoline core. For instance, the substitution pattern on the phenyl ring at the 5-position of the pyrazoline can significantly influence the inhibitory activity. nih.gov

Below is a table summarizing the AChE inhibitory activity of selected pyrazoline derivatives from various studies.

| Compound | Target | IC₅₀ or Kᵢ Value | Reference Drug | Reference Drug Value |

| Compound 2l | AChE | IC₅₀ = 0.040 µM | Donepezil | IC₅₀ = 0.021 µM nih.gov |

| Compound 1 | AChE | Kᵢ = 0.13 µM | Tacrine | Kᵢ = 0.26 µM researchgate.net |

| Compound A06 | AChE | IC₅₀ = 0.09 µM | Rivastigmine | IC₅₀ = 12.23 µM nih.gov |

This table presents a selection of potent AChE inhibitors based on the pyrazoline scaffold, as reported in the literature.

Nucleic Acid Interactions (e.g., G-quadruplex structures)

Targeting specific nucleic acid structures is an emerging strategy in cancer therapy. G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, such as those found in human telomeres. nih.gov The stabilization of these G-quadruplex structures can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is essential for maintaining telomere length and enabling immortal proliferation.

Analogues of this compound, particularly those that can be elaborated into larger, planar aromatic systems, have the potential to act as G-quadruplex ligands. The binding affinity of small molecules to G-quadruplexes is often driven by π-π stacking interactions between the aromatic rings of the ligand and the G-tetrads of the quadruplex. nih.gov

Studies on dietary flavonoids like kaempferol (B1673270) and myricetin (B1677590) have provided insights into the structural requirements for G-quadruplex binding. These molecules possess planar ring systems that facilitate intercalation or end-stacking on the G-quadruplex. nih.gov For example, kaempferol has been shown to preferentially bind to and stabilize the G-quadruplex structure in the promoter region of the VEGF gene. nih.gov This suggests that analogues of this compound designed to have extended planarity could similarly interact with and stabilize G-quadruplexes, offering a potential mechanism for anticancer activity. The design of such molecules would focus on creating a large, flat surface area and incorporating functional groups that can engage in hydrogen bonding with the loops of the G-quadruplex structure.

Principles of Molecular Design and Lead Optimization in Medicinal Chemistry

The this compound scaffold serves as a valuable starting point for molecular design and lead optimization in medicinal chemistry. The principles of this process are well-illustrated by the development of analogues targeting various biological pathways.

A key strategy is molecular hybridization , where the core scaffold is combined with other known pharmacophores to create novel molecules with enhanced or dual activities. For example, the design of 2-(4-methylsulfonylphenyl) indole derivatives combines the methylsulfonylphenyl moiety, known for its role in COX-2 inhibition, with an indole nucleus, which also possesses anti-inflammatory and antimicrobial properties. nih.gov This approach led to the discovery of compounds with both antimicrobial and anti-inflammatory effects in a single molecule. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to lead optimization. This involves systematically modifying the structure of a lead compound and evaluating the effect on its biological activity. For instance, in the development of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives as selective COX-2 inhibitors, various substituents were introduced on the phenyl ring. nih.gov The resulting data on inhibitory activity helped to elucidate the electronic and steric requirements for optimal binding to the COX-2 enzyme. nih.gov

Computational tools , such as molecular docking, play a crucial role in modern drug design. These methods allow researchers to predict how a designed molecule will bind to its protein target. In the development of pyrimidine (B1678525) derivatives, docking studies showed that the designed compounds could fit into the active site of COX-2 in a manner similar to the known inhibitor celecoxib, with the SO₂Me group occupying a secondary binding pocket, which is crucial for selectivity. nih.gov

The process of lead optimization also involves fine-tuning the physicochemical properties of the compounds to ensure they have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, adherence to guidelines like Lipinski's "rule of five" is often assessed to predict the oral bioavailability of new compounds. nih.gov Through these iterative cycles of design, synthesis, and biological evaluation, guided by computational and SAR studies, lead compounds can be optimized into potent and selective drug candidates.

Potential Applications in Advanced Chemical Research and Material Science

Role as Versatile Building Blocks in Complex Molecule Synthesis